molecular formula C21H17N3O3 B440800 2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE CAS No. 333774-00-8

2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE

Cat. No.: B440800
CAS No.: 333774-00-8
M. Wt: 359.4g/mol
InChI Key: PZSJAZISEBOWAH-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic structures, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxazolo[4,5-b]pyridine core. One common method involves the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate to form 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione . This intermediate can then be further reacted with appropriate reagents to introduce the phenyl and acetamide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed direct C–H bond functionalization, to streamline the synthesis and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to interact with DNA gyrase, an enzyme critical for bacterial DNA replication, thereby inhibiting bacterial growth . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine
  • 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine
  • 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine

Uniqueness

Compared to these similar compounds, 2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE exhibits unique properties due to the presence of the acetamide group and the specific arrangement of its aromatic and heterocyclic rings.

Properties

CAS No.

333774-00-8

Molecular Formula

C21H17N3O3

Molecular Weight

359.4g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H17N3O3/c1-14-4-10-17(11-5-14)26-13-19(25)23-16-8-6-15(7-9-16)21-24-20-18(27-21)3-2-12-22-20/h2-12H,13H2,1H3,(H,23,25)

InChI Key

PZSJAZISEBOWAH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 2
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2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 3
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2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 4
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2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 6
2-(4-METHYLPHENOXY)-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE

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